2-(1H-benzimidazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide
Description
This compound is a benzimidazole-acetamide hybrid featuring a thioether linkage at the benzimidazole C2 position and a sulfonamide-substituted phenyl group.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S2/c1-12-13(2)24-29-19(12)25-31(27,28)15-9-7-14(8-10-15)21-18(26)11-30-20-22-16-5-3-4-6-17(16)23-20/h3-10,25H,11H2,1-2H3,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYMAIGTFGGUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzimidazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. Benzimidazole derivatives are well-known for their diverse pharmacological properties, and this specific compound is hypothesized to exhibit significant therapeutic potential due to its unique structural features.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 2-mercaptobenzimidazole with various acetamide derivatives. The characterization is often performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S₂ |
| Molecular Weight | 398.49 g/mol |
| Melting Point | >300 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of bacterial and fungal strains. Studies indicate that compounds containing the benzimidazole moiety exhibit notable activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for selected strains:
- Staphylococcus aureus: MIC = 1.27 µM
- Escherichia coli: MIC = 1.43 µM
- Candida albicans: MIC = 2.60 µM
These results suggest that the compound possesses significant antimicrobial properties, potentially making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound using human colorectal carcinoma cell lines (HCT116). The findings indicate that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU).
- IC50 Values :
- Compound A: IC50 = 4.53 µM
- Compound B: IC50 = 5.85 µM
- Standard (5-FU): IC50 = 9.99 µM
These results highlight the compound's potential as an effective anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .
Case Studies
Several studies have focused on the biological evaluation of benzimidazole derivatives similar to the compound :
- Antimicrobial Studies : A study reported a series of benzimidazole derivatives showing promising activity against various microbial strains, indicating a structure-activity relationship that enhances their efficacy .
- Anticancer Studies : Research on benzothiazole-phenyl analogs revealed their potential as dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting a multifaceted approach to cancer treatment .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing benzimidazole and isoxazole moieties exhibit significant biological activities.
Antitumor Activity
Studies have shown that this compound displays potent antitumor effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, it has been reported to inhibit CK1δ (casein kinase 1 delta), which plays a crucial role in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against a range of bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal assessed the antitumor efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Compound W1 : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide
- Key Features :
- Retains the benzimidazole-thioacetamide core but substitutes the sulfonamide phenyl group with a 2,4-dinitrophenyl moiety.
- The nitro groups enhance electron-withdrawing effects, which may improve DNA intercalation or radical scavenging.
- Activity : Demonstrates significant antimicrobial (MIC: 4–8 µg/mL against S. aureus) and anticancer (IC₅₀: 12 µM against MCF-7) properties, attributed to the dinitrophenyl group’s ability to disrupt cellular redox balance [1].
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide
- Key Features :
- Replaces the benzimidazole-isoxazole system with a thiadiazole ring.
- Molecular weight: 326.395 g/mol; LogP: 3.086 (indicating moderate lipophilicity).
- Activity : While explicit data are unavailable, the thiadiazole sulfonamide scaffold is associated with diuretic and carbonic anhydrase inhibitory effects. The ethyl group may enhance membrane permeability compared to bulkier substituents [4].
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Key Features :
- Incorporates an indole-oxadiazole hybrid instead of benzimidazole-isoxazole.
- Spectral data (EIMS: m/z 189, 158, 130) suggest stability under ionization, with fragmentation patterns dominated by oxadiazole-thioether cleavage [3].
- Activity : Indole derivatives often exhibit serotonin receptor modulation, while oxadiazole-thioethers are linked to antiviral and anti-inflammatory effects.
Physicochemical and Pharmacokinetic Properties
| Parameter | Target Compound (Benzimidazole-Isoxazole) | Compound W1 (Benzimidazole-Dinitrophenyl) | Thiadiazole Sulfonamide [4] |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 468.42 | 326.395 |
| LogP | ~3.5 (predicted) | 2.8 (measured) | 3.086 |
| PSA (Ų) | ~120 | 150 | 137.67 |
| Key Functional Groups | Benzimidazole, Isoxazole, Sulfonamide | Benzimidazole, Dinitrophenyl | Thiadiazole, Sulfonamide |
- PSA (Polar Surface Area) : The target compound’s lower PSA (~120 Ų) compared to W1 (~150 Ų) suggests improved membrane permeability, critical for CNS-targeting agents.
- Lipophilicity : The isoxazole’s methyl groups likely increase LogP relative to thiadiazole derivatives, favoring passive diffusion across lipid bilayers.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing this compound, given its benzimidazole and sulfonamide moieties?
- Methodology : Multi-step synthesis routes are recommended. Start with functionalizing the benzimidazole core via alkylation or thiolation (e.g., reacting 2-aminobenzimidazole with sulfonyl chlorides or thiolating agents under inert conditions) . For the sulfonamide linkage, use a coupling agent like Et3N in dry benzene to react phenylacetyl chloride with heterocyclic amines, followed by purification via recrystallization (yields ~70-85%) . Monitor intermediates using TLC (Rf 0.3–0.6 in ethyl acetate/hexane) .
- Key Evidence : outlines a protocol for N-(thiadiazolyl)acetamide synthesis, while details benzimidazole acylation under reflux .
Q. How can spectroscopic characterization confirm the compound’s structural integrity?
- Methodology :
- NMR : Compare aromatic proton signals (δ 7.0–8.5 ppm for benzimidazole and phenyl groups) and sulfonamide NH peaks (δ 10–12 ppm) .
- Mass Spectrometry : Validate molecular weight via EIMS (e.g., m/z 189 [M]<sup>+</sup> for benzimidazole fragments) .
- FTIR : Confirm sulfonamide S=O stretches (~1350 cm<sup>−1</sup>) and benzimidazole N-H bends (~3400 cm<sup>−1</sup>) .
Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial or anticancer activity)?
- Methodology : Use standardized protocols:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli at 1–100 µg/mL).
- Anticancer : MTT assay on cancer cell lines (IC50 determination) .
- Key Evidence : reports sulfonamide derivatives with IC50 values <10 µM against breast cancer cells .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Substitution Patterns : Vary substituents on the isoxazole (e.g., methyl vs. halogen groups) and assess impact on solubility and target binding .
- QSAR Modeling : Use DFT calculations (e.g., Gaussian09) to correlate electronic properties (HOMO-LUMO gaps) with activity .
Q. What advanced techniques resolve contradictions in solubility and stability data?
- Methodology :
- Solubility : Test in DMSO, PBS, and simulated gastric fluid (pH 1.2–7.4) using HPLC quantification .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
- Key Evidence : ’s split-plot design for variable testing provides a statistical framework .
Q. How can molecular docking elucidate interactions with biological targets (e.g., kinases or DNA)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
